molecular formula C16H13ClO4 B14618949 Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo- CAS No. 57148-29-5

Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-

Cat. No.: B14618949
CAS No.: 57148-29-5
M. Wt: 304.72 g/mol
InChI Key: RBSRTJKBLCCGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, also known as 4-(4-chlorophenoxy)benzoic acid, is an organic compound with the molecular formula C13H9ClO3. It is a chlorinated derivative of benzoic acid and is characterized by the presence of a chlorophenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, typically involves the reaction of 4-chlorophenol with benzoic acid derivatives. One common method includes the iodination of salicylic acid in the presence of hydrogen peroxide, followed by the reaction with 4-chlorophenol . The reaction conditions often involve the use of phosphorus trichloride as a catalyst and xylene as a solvent, with the mixture being heated to 110°C and stirred for 1.5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)acetic acid: Another chlorinated phenoxy compound with herbicidal properties.

    4-chlorobenzoic acid: A simpler chlorinated benzoic acid derivative.

Uniqueness

Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, is unique due to its specific structural features, such as the gamma-oxo group and the chlorophenoxy substitution. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

57148-29-5

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

4-[4-(4-chlorophenoxy)phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C16H13ClO4/c17-12-3-7-14(8-4-12)21-13-5-1-11(2-6-13)15(18)9-10-16(19)20/h1-8H,9-10H2,(H,19,20)

InChI Key

RBSRTJKBLCCGPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.